molecular formula C20H18ClFN4OS B2522705 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine CAS No. 338775-67-0

3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Cat. No.: B2522705
CAS No.: 338775-67-0
M. Wt: 416.9
InChI Key: OTVRGMOVWHTRAH-ZHACJKMWSA-N
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Description

The compound 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine (CAS: 477866-54-9, molecular formula: C₂₀H₁₉ClFN₄OS, molecular weight: 398.91 g/mol) is a 1,2,4-triazine derivative featuring a 4-chlorobenzyl sulfanyl group at position 3, a vinyl linker substituted with a (4-fluorobenzyl)oxy amino group at position 5, and a methyl group at position 6 . This structure combines halogenated aromatic moieties and sulfanyl/vinyl substituents, which are known to influence pharmacological properties such as binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(4-fluorophenyl)methoxy]ethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4OS/c1-14-19(10-11-23-27-12-15-4-8-18(22)9-5-15)24-20(26-25-14)28-13-16-2-6-17(21)7-3-16/h2-11,23H,12-13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVRGMOVWHTRAH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine, commonly referred to as compound CB9763429, is a synthetic derivative of 1,2,4-triazine known for its potential biological activities. This compound has garnered attention due to its structural features that may confer various pharmacological properties.

  • Molecular Formula : C20H18ClFN4OS
  • Molecular Weight : 404.89 g/mol
  • CAS Number : 338775-67-0

Biological Activity Overview

The biological activity of this compound has been explored in several studies, emphasizing its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that compounds containing the triazine moiety exhibit significant antibacterial properties. For instance, derivatives similar to CB9763429 have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl and fluorobenzyl groups appears to enhance the antibacterial activity by increasing membrane permeability or inhibiting essential bacterial enzymes .

Antifungal Activity

In vitro studies have demonstrated that triazine derivatives possess antifungal properties. The compound's structure may interfere with fungal cell wall synthesis or disrupt cellular metabolism. Notably, studies have reported that certain triazine derivatives exhibit activity against resistant strains of fungi .

Anticancer Activity

The anticancer potential of CB9763429 has been highlighted in several investigations. Triazine compounds are known to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that modifications in the triazine structure can lead to enhanced cytotoxicity against specific cancer types, including breast and lung cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. The following table summarizes key findings related to the structural components of CB9763429 and their impact on biological activity:

Structural ComponentEffect on Activity
Chlorobenzyl Group Increases antibacterial potency
Fluorobenzyl Group Enhances antifungal efficacy
Triazine Core Critical for anticancer activity
Vinyl Linkage Potentially increases bioavailability

Case Studies

  • Antibacterial Study : A study investigating the antibacterial effects of triazine derivatives found that compounds similar to CB9763429 exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Antifungal Research : Another study assessed the antifungal activity of triazine derivatives against Candida albicans and reported promising results, suggesting that these compounds could be developed into effective antifungal agents .
  • Anticancer Investigation : A recent investigation into the cytotoxic effects of triazine derivatives on human cancer cell lines revealed that modifications at the 5-position of the triazine ring significantly enhanced anticancer activity compared to unmodified analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Compound 1 : 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((3-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
  • Key Difference : Fluorine substitution at the 3-position of the benzyloxy group instead of 4.
Compound 2 : N-{2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-O-(4-fluorobenzyl)hydroxylamine (CAS: 477866-63-0)
  • Impact : Absence of the 4-chloro substituent reduces molecular weight (382.46 g/mol) and lipophilicity, which may decrease membrane permeability .
Compound 3 : N-(2-{3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-fluoroaniline (CAS: 477866-59-4)
  • Key Difference: Direct 4-fluoroaniline substituent instead of (4-fluorobenzyl)oxy amino group.

Functional Group Modifications

Compound 4 : 5-(2-(((3-Fluorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine (CAS: 918146-33-5)
  • Key Differences :
    • Methylsulfanyl group instead of benzylsulfanyl.
    • 3-Fluorobenzyloxy substituent.
  • The 3-fluorine position may lead to weaker π-π interactions compared to 4-fluoro analogs .
Compound 5 : 3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine (CAS: 477866-54-9)
  • Key Difference: Swapped substituents (benzylsulfanyl and 4-chlorobenzyloxy amino vs. the target compound’s 4-chlorobenzylsulfanyl and 4-fluorobenzyloxy amino).
  • Impact: The reversed substitution pattern may alter electronic properties and binding pocket compatibility.

Data Table: Structural and Molecular Comparisons

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound (477866-54-9) C₂₀H₁₉ClFN₄OS 398.91 4-Cl-benzylsulfanyl, 4-F-benzyloxyamino, vinyl, methyl Optimized halogen balance for target binding
Compound 1 (Positional isomer) C₂₀H₁₉ClFN₄OS 398.91 4-Cl-benzylsulfanyl, 3-F -benzyloxyamino, vinyl, methyl Reduced aromatic stacking efficiency
Compound 2 (477866-63-0) C₁₉H₁₈FN₄OS 382.46 Benzylsulfanyl (no Cl), 4-F-benzyloxyamino, vinyl, methyl Lower lipophilicity; reduced bioavailability
Compound 3 (477866-59-4) C₁₉H₁₆ClFN₄S 386.88 4-Cl-benzylsulfanyl, 4-F-aniline (no ether oxygen), vinyl, methyl Poor solubility; weak hydrogen bonding
Compound 4 (918146-33-5) C₁₄H₁₅FN₄OS 322.36 Methylsulfanyl, 3-F -benzyloxyamino, vinyl, methyl Rapid metabolism; shorter half-life
Compound 5 (477866-54-9, discontinued) C₂₀H₁₉ClN₄OS 398.90 Benzylsulfanyl, 4-Cl-benzyloxyamino , vinyl, methyl Discontinued due to stability/synthesis issues

Research Findings and Implications

  • In contrast, analogs with 3-fluorine (Compound 1) or methylsulfanyl (Compound 4) show reduced efficacy .
  • Lipophilicity and Bioavailability : The dual halogenation (Cl and F) in the target compound balances lipophilicity, promoting membrane permeability while avoiding excessive hydrophobicity. Compounds lacking Cl (e.g., Compound 2) exhibit lower molecular weights but reduced cell penetration .
  • Structural Insights : SHELX-based crystallography studies (e.g., ) suggest that the vinyl linker and sulfanyl group adopt conformations conducive to intermolecular interactions, which may explain the discontinued status of Compound 5 due to suboptimal packing .

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